1-(4-Amino-2-nitrophenyl)ethanone

Description

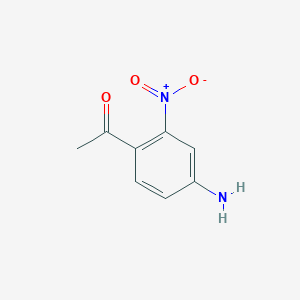

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-amino-2-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-5(11)7-3-2-6(9)4-8(7)10(12)13/h2-4H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPQHEWRDFHOPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Amino-2-nitrophenyl)ethanone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 1-(4-Amino-2-nitrophenyl)ethanone. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from closely related compounds and computational predictions to offer a robust resource for research and development.

Chemical Structure and Properties

This compound is an aromatic ketone with the molecular formula C₈H₈N₂O₃. Its structure features an acetophenone core substituted with an amino group at the 4-position and a nitro group at the 2-position of the phenyl ring.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | Not available | - |

| Molecular Formula | C₈H₈N₂O₃ | - |

| Molecular Weight | 180.16 g/mol | [1] |

| Appearance | Predicted: Yellowish solid | Inferred from related compounds |

| Melting Point | Predicted: >100 °C | Inferred from related isomers |

| Boiling Point | Not available | - |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., ethanol, acetone, DMSO), sparingly soluble in water. | Inferred from related compounds |

Table 2: Predicted Spectral Data

| Spectral Data | Predicted Values |

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ~7.8-8.0 (d, 1H, Ar-H), ~7.5-7.7 (dd, 1H, Ar-H), ~6.8-7.0 (d, 1H, Ar-H), ~6.0-6.5 (br s, 2H, -NH₂), ~2.6 (s, 3H, -COCH₃) |

| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | ~198 (C=O), ~150 (C-NH₂), ~140 (C-NO₂), ~135 (Ar-C), ~130 (Ar-CH), ~120 (Ar-CH), ~115 (Ar-CH), ~28 (-CH₃) |

| IR (KBr) ν (cm⁻¹) | ~3400-3300 (N-H stretching), ~1680 (C=O stretching), ~1580 & ~1350 (N-O stretching of NO₂), ~1600 (C=C aromatic stretching) |

Experimental Protocols

The synthesis of this compound can be approached through a multi-step process involving the nitration of a substituted acetophenone followed by the reduction of a nitro group. Below is a detailed experimental protocol based on established methodologies for similar compounds.

Synthesis of this compound

This synthesis involves two main steps: the nitration of 4-aminoacetophenone (with a protecting group for the amine) and the subsequent deprotection. An alternative is the selective reduction of a dinitro precursor. A plausible route is the nitration of 4-acetamidoacetophenone.

Step 1: Nitration of 4-Acetamidoacetophenone

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 10 g of 4-acetamidoacetophenone.

-

Acidic Medium: Cool the flask in an ice-salt bath to 0 °C and slowly add 50 mL of concentrated sulfuric acid while maintaining the temperature below 5 °C.

-

Nitrating Agent: Prepare a nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cooled in an ice bath.

-

Nitration Reaction: Add the nitrating mixture dropwise to the solution of 4-acetamidoacetophenone over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly onto 500 g of crushed ice with constant stirring.

-

Isolation: The precipitated product, 1-(4-acetamido-2-nitrophenyl)ethanone, is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

Step 2: Deprotection of the Amino Group

-

Hydrolysis: Reflux the 1-(4-acetamido-2-nitrophenyl)ethanone obtained in the previous step with 10% aqueous hydrochloric acid for 1-2 hours.

-

Neutralization: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).

Logical Workflow and Potential Biological Significance

Synthetic Workflow

The following diagram illustrates the logical workflow for the proposed synthesis of this compound.

Caption: Synthetic workflow for this compound.

Potential Role in Drug Discovery

Derivatives of aminonitrophenyl ethanone are of interest in medicinal chemistry due to their potential as scaffolds for the synthesis of various biologically active molecules.[2][3][4] The presence of amino and nitro groups provides reactive sites for further chemical modifications to generate libraries of compounds for drug screening.

The following diagram illustrates a potential signaling pathway that could be modulated by derivatives of this compound, based on the activities of structurally related molecules which have been investigated as MCR-1 inhibitors. MCR-1 is an enzyme that confers resistance to colistin, a last-resort antibiotic.

Caption: Potential inhibition of MCR-1 by derivatives.

Conclusion

This compound is a compound with significant potential as a building block in synthetic organic chemistry and drug discovery. While direct experimental data is limited, this guide provides a comprehensive overview based on the properties of related compounds and established synthetic methodologies. The provided protocols and conceptual diagrams serve as a valuable resource for researchers interested in the synthesis and application of this and similar molecules. Further experimental validation of the predicted properties is warranted to fully characterize this compound.

References

In-depth Technical Guide: Properties and Synthesis of Amino-Nitro Phenyl Ethanone Derivatives

A Note to the Reader: The compound of interest, 1-(4-Amino-2-nitrophenyl)ethanone, is not well-documented in readily available scientific literature, and a specific CAS number or detailed experimental data could not be retrieved. However, its structural isomer, 1-(4-Amino-3-nitrophenyl)ethanone , is a well-characterized compound with significant applications in chemical synthesis. This guide will provide an in-depth technical overview of this closely related and commercially available isomer, assuming it will serve as a valuable reference for researchers, scientists, and drug development professionals.

Core Compound Identification: 1-(4-Amino-3-nitrophenyl)ethanone

This compound, also known as 4-Amino-3-nitroacetophenone, is a key intermediate in organic synthesis. Its structure features an acetophenone core with both an amino and a nitro group on the phenyl ring, making it a versatile building block for more complex molecules.

Chemical Abstract Service (CAS) Number and Molecular Weight

The definitive identifier for this compound is its CAS number, which, along with its molecular characteristics, is summarized below.

| Property | Value |

| CAS Number | 1432-42-4[1][2][3][4] |

| Molecular Formula | C8H8N2O3[1][2][4] |

| Molecular Weight | 180.16 g/mol [1][2] |

Physicochemical Properties

A summary of the key physical and chemical properties is presented in the table below. These properties are crucial for handling, storage, and designing experimental conditions.

| Property | Value |

| Appearance | Light yellow to yellow solid[2] |

| Melting Point | 148-149 °C[2] |

| Boiling Point (Predicted) | 336.9 ± 22.0 °C[2] |

| Density (Predicted) | 1.333 ± 0.06 g/cm³[2] |

| pKa (Predicted) | -2.97 ± 0.10[1] |

| Storage Temperature | 2-8°C[2] |

Synthesis and Experimental Protocols

The synthesis of 1-(4-Amino-3-nitrophenyl)ethanone typically involves the nitration of a precursor, 4-aminoacetophenone. The following is a representative experimental protocol.

Synthesis of 1-(4-Amino-3-nitrophenyl)ethanone

Objective: To synthesize 1-(4-Amino-3-nitrophenyl)ethanone via the nitration of 4-aminoacetophenone.

Materials:

-

4-aminoacetophenone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Ethanol

Experimental Protocol:

-

Preparation of the Reaction Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 4-aminoacetophenone to concentrated sulfuric acid while maintaining the temperature below 5°C.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Cool this mixture in an ice bath. Add the nitrating mixture dropwise to the solution of 4-aminoacetophenone in sulfuric acid. The temperature of the reaction mixture should be strictly maintained between 0 and 5°C throughout the addition.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at low temperature for a specified period, monitoring the reaction's progress using thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with constant stirring. This will cause the product to precipitate.

-

Isolation and Purification: Filter the precipitated solid, wash it with cold water to remove any residual acid, and then recrystallize it from a suitable solvent, such as ethanol, to obtain the purified 1-(4-Amino-3-nitrophenyl)ethanone.

Below is a diagram illustrating the general workflow for the synthesis of 1-(4-Amino-3-nitrophenyl)ethanone.

Caption: General workflow for the synthesis of 1-(4-Amino-3-nitrophenyl)ethanone.

Applications in Research and Development

1-(4-Amino-3-nitrophenyl)ethanone is a valuable intermediate in the synthesis of various organic molecules. Its bifunctional nature, with a nucleophilic amino group and an electrophilic aromatic ring (activated by the nitro group), allows for a wide range of chemical transformations.

One notable application is its use as a reagent in the synthesis of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID)[4].

The diagram below illustrates a simplified logical relationship of its utility in pharmaceutical synthesis.

Caption: Role as a building block in pharmaceutical synthesis.

Safety and Handling

According to the Globally Harmonized System (GHS), 1-(4-Amino-3-nitrophenyl)ethanone is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.[2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

While information on this compound is scarce, its isomer, 1-(4-Amino-3-nitrophenyl)ethanone, is a well-characterized and synthetically useful compound. This guide has provided a comprehensive overview of its chemical and physical properties, a representative synthetic protocol, and its applications, particularly in pharmaceutical development. This information should serve as a valuable resource for researchers and scientists working in the field of organic synthesis and drug discovery.

References

Spectroscopic Profile of 1-(4-Amino-2-nitrophenyl)ethanone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-Amino-2-nitrophenyl)ethanone. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a centralized resource for its structural characterization.

Please note: Extensive searches of available scientific literature and databases did not yield experimentally obtained spectroscopic data for this compound. The data presented herein is based on predicted values from computational models and characteristic frequencies for the functional groups present in the molecule.

Chemical Structure and Properties

Chemical Name: this compound Molecular Formula: C₈H₈N₂O₃ Molecular Weight: 180.16 g/mol Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are computationally generated and should be used as a reference for experimental validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | Ar-H |

| ~7.2 | dd | 1H | Ar-H |

| ~6.8 | d | 1H | Ar-H |

| ~6.0 | br s | 2H | -NH₂ |

| 2.5 | s | 3H | -C(O)CH₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | C=O |

| ~150 | Ar-C (C-NH₂) |

| ~148 | Ar-C (C-NO₂) |

| ~132 | Ar-C |

| ~125 | Ar-C |

| ~118 | Ar-C |

| ~115 | Ar-C |

| ~28 | -C(O)CH₃ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3400 - 3200 | Strong, Broad | N-H | Stretching (Amino group) |

| 3100 - 3000 | Medium | C-H | Aromatic Stretching |

| ~1680 | Strong | C=O | Ketone Stretching |

| 1600 - 1450 | Medium-Strong | C=C | Aromatic Ring Stretching |

| 1550 - 1490 | Strong | N-O | Asymmetric Stretching (Nitro group) |

| 1370 - 1330 | Strong | N-O | Symmetric Stretching (Nitro group) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragmentation

| m/z | Interpretation |

| 180 | [M]⁺ (Molecular Ion) |

| 165 | [M - CH₃]⁺ |

| 138 | [M - NO₂]⁺ |

| 120 | [M - NO₂ - H₂O]⁺ (from rearrangement) |

| 92 | [C₆H₆N]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid aromatic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Parameters: Employ proton decoupling to obtain a spectrum with single lines for each carbon. A longer relaxation delay (e.g., 5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Place the mixture in a pellet die and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the IR spectrum over a range of 4000 to 400 cm⁻¹.

-

Average a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer.

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which will likely produce the protonated molecule [M+H]⁺. Electron ionization (EI) can also be used, which would generate the molecular ion [M]⁺ and characteristic fragment ions.

-

Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described above.

Caption: General workflow for NMR spectroscopy.

Caption: General workflow for FT-IR spectroscopy.

Caption: General workflow for Mass Spectrometry.

Navigating the Physicochemical Landscape of 1-(4-Amino-2-nitrophenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of the synthetic intermediate, 1-(4-Amino-2-nitrophenyl)ethanone. While specific experimental data for this compound is not extensively available in published literature, this guide furnishes detailed experimental protocols and foundational knowledge derived from closely related analogs to empower researchers in their investigations. The methodologies outlined herein are crucial for drug development professionals aiming to characterize this molecule for further synthetic applications or biological screening.

Introduction to this compound

This compound, also known as 4-amino-2-nitroacetophenone, is an aromatic organic compound featuring an acetophenone core substituted with both an amino and a nitro group. The relative positions of these functional groups significantly influence its physicochemical properties, including its solubility in various solvent systems and its chemical stability. Understanding these characteristics is paramount for its effective use as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

Solubility Profile

Qualitative Solubility of Structural Analogs:

To provide a frame of reference, the table below summarizes the qualitative solubility of compounds with similar functional groups. Researchers should consider these as a starting point for solvent selection in their own experimental determinations.

| Compound Name | Structure | Soluble In | Slightly Soluble In | Insoluble In |

| 4-Nitro-2-Aminophenol | Acetic acid, Ethanol, Ether | Water | ||

| 1-(4-Nitrophenyl)ethanone | Hot Ethanol, Ether, Benzene | Water[1][2] | ||

| 1-(4-Aminophenyl)ethanone | Ethyl acetate, 1M HCl | 1M NaOH |

Table 1: Qualitative Solubility of Compounds Structurally Related to this compound.

Predicted Solubility of this compound:

Based on its structure, this compound is expected to be a polar molecule. The presence of the amino and nitro groups, capable of hydrogen bonding, suggests some solubility in polar protic and aprotic solvents. However, the aromatic ring contributes to its lipophilic character. Therefore, it is likely to exhibit low solubility in water and higher solubility in organic solvents like ethanol, acetone, and ethyl acetate.

Quantitative Solubility Data Table (Template for Experimental Results):

Researchers can use the following table to record their experimentally determined solubility data for this compound.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |

| Water | 25 | HPLC-UV | ||

| Ethanol | 25 | HPLC-UV | ||

| Methanol | 25 | HPLC-UV | ||

| Acetone | 25 | HPLC-UV | ||

| Acetonitrile | 25 | HPLC-UV | ||

| Ethyl Acetate | 25 | HPLC-UV | ||

| Dichloromethane | 25 | HPLC-UV | ||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV |

Table 2: Template for Recording Quantitative Solubility Data for this compound.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3][4]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone) of high purity

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials to further facilitate the separation of the solid from the supernatant.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Workflow for Solubility Determination:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Profile and Forced Degradation Studies

Assessing the chemical stability of a compound is crucial for determining its shelf-life and identifying potential degradation products that could affect its purity and safety. Forced degradation studies, or stress testing, are performed to accelerate the degradation process and identify likely degradation pathways.[5][6][7][8]

Typical Stress Conditions for Forced Degradation:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C)

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C)

-

Oxidative Degradation: 3% H₂O₂ at room temperature

-

Thermal Degradation: Dry heat (e.g., 80 °C)

-

Photostability: Exposure to light (ICH Q1B guidelines)

Stability Data Table (Template for Experimental Results):

The following table can be used to document the results of a forced degradation study on this compound.

| Stress Condition | Duration | % Assay of Parent Compound | % Degradation | Number of Degradants | Observations |

| 0.1 M HCl, 60 °C | 24 h | ||||

| 0.1 M NaOH, 60 °C | 24 h | ||||

| 3% H₂O₂, RT | 24 h | ||||

| Dry Heat, 80 °C | 48 h | ||||

| Photostability (ICH Q1B) |

Table 3: Template for Recording Forced Degradation Stability Data.

Experimental Protocol for Stability Indicating HPLC Method Development

A stability-indicating analytical method is one that can accurately quantify the active ingredient in the presence of its degradation products.

Objective: To develop an HPLC method to separate and quantify this compound from its potential degradation products.

Materials:

-

Stressed samples of this compound from forced degradation studies

-

HPLC system with a photodiode array (PDA) or UV detector

-

Appropriate HPLC column (e.g., C18)

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers and acids for mobile phase modification (e.g., phosphate buffer, formic acid)

Procedure:

-

Initial Method Development: Start with a generic gradient reverse-phase HPLC method. A C18 column is often a good starting point for aromatic nitro compounds. The mobile phase could consist of a mixture of water (with an acid modifier like formic acid for better peak shape) and an organic solvent like acetonitrile or methanol.

-

Analysis of Stressed Samples: Inject the stressed samples into the HPLC system.

-

Method Optimization: Analyze the chromatograms from the stressed samples. The goal is to achieve baseline separation between the parent peak of this compound and all degradation product peaks. Adjust the mobile phase composition, gradient profile, flow rate, and column temperature to optimize the separation.

-

Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound in the stressed samples. This ensures that no degradation products are co-eluting with the main peak.

-

Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Workflow for Stability-Indicating HPLC Method Development:

References

- 1. 4-Nitroacetophenone CAS#: 100-19-6 [m.chemicalbook.com]

- 2. 4'-Nitroacetophenone, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. biopharminternational.com [biopharminternational.com]

- 6. onyxipca.com [onyxipca.com]

- 7. apicule.com [apicule.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 1-(4-Amino-2-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis and purification of 1-(4-Amino-2-nitrophenyl)ethanone, a key intermediate in organic and medicinal chemistry. This document details a well-established synthetic pathway involving the protection of an amino group, subsequent regioselective nitration, and final deprotection. It includes meticulous experimental protocols, quantitative data summaries, and visual diagrams of the chemical pathway and experimental workflow to ensure clarity and reproducibility for researchers in drug development and chemical synthesis.

Synthetic Pathway

The synthesis of this compound is most effectively achieved through a multi-step process starting from the commercially available 4-aminoacetophenone. The strategy involves the protection of the reactive amino group as an acetamide, followed by the regioselective nitration of the aromatic ring, and concluding with the hydrolysis of the protecting group to yield the final product. The acetylamino group directs the nitration primarily to the ortho position relative to the acetyl group due to steric hindrance and its ortho-, para-directing nature.[1]

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Safety Precaution: This synthesis involves the use of concentrated strong acids (sulfuric and nitric acid) and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Step 1: Acetylation of 4-Aminoacetophenone (Protection)

This initial step protects the amino group to prevent its oxidation during the subsequent nitration reaction.

-

Reagents: 4-Aminoacetophenone, Acetic Anhydride, Catalytic Sulfuric Acid.

-

Procedure:

-

In a round-bottom flask, suspend 4-aminoacetophenone in acetic anhydride.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.[1]

-

Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

-

Pour the reaction mixture into ice-water to precipitate the product, N-(4-acetylphenyl)acetamide.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Step 2: Nitration of N-(4-acetylphenyl)acetamide

This is the key step where the nitro group is introduced onto the aromatic ring. Temperature control is critical to prevent over-nitration and decomposition.[1]

-

Reagents: N-(4-acetylphenyl)acetamide, Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).

-

Procedure:

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice-salt bath, maintaining the temperature between 0-5°C.[1][2]

-

In a separate flask, dissolve the N-(4-acetylphenyl)acetamide from Step 1 in concentrated sulfuric acid, keeping the temperature below 5°C.

-

Slowly add the cold nitrating mixture dropwise to the acetamide solution, ensuring the temperature does not rise above 5°C.

-

After the addition is complete, stir the mixture at 0-5°C for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice. The nitrated intermediate will precipitate.

-

Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry.

-

Step 3: Hydrolysis of N-(4-acetyl-3-nitrophenyl)acetamide (Deprotection)

The final step involves the removal of the acetyl protecting group to yield the target compound.

-

Reagents: N-(4-acetyl-3-nitrophenyl)acetamide, Hydrochloric Acid (or other suitable acid/base).

-

Procedure:

-

Suspend the crude nitrated product from Step 2 in a solution of dilute hydrochloric acid.

-

Heat the mixture under reflux for several hours until the hydrolysis is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Neutralize the solution carefully with a base (e.g., sodium hydroxide solution) to precipitate the crude this compound.

-

Filter the yellow solid product, wash with cold water, and air dry.

-

Purification: Recrystallization

Recrystallization is a highly effective method for purifying the final product.

-

Solvent System: A mixture of ethanol and water (e.g., 3:1 ratio) has been reported to be effective.[1]

-

Procedure:

-

Dissolve the crude product in a minimum amount of the hot ethanol-water mixture.

-

If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize the yield of the crystals.

-

Filter the purified crystals, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

-

Quantitative and Characterization Data

The following tables summarize the key quantitative and physical data for the final product.

Table 1: Physical and Yield Data

| Parameter | Value | Reference |

| Molecular Formula | C₈H₈N₂O₃ | |

| Molecular Weight | 180.16 g/mol | |

| Appearance | Yellow solid | [3] |

| Melting Point | 148–150°C (after recrystallization) | [1] |

| Typical Yield | Varies based on scale and conditions |

Table 2: Spectroscopic Data (Expected)

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR | δ (ppm): ~2.6 (s, 3H, -COCH₃), ~6.8-7.8 (m, 3H, Ar-H), ~7.9 (br s, 2H, -NH₂) |

| ¹³C NMR | δ (ppm): ~28 (-COCH₃), ~115-150 (Ar-C), ~198 (C=O) |

| IR (KBr) | ν (cm⁻¹): ~3400-3300 (N-H stretch), ~1660 (C=O stretch), ~1520 & 1340 (NO₂ stretch) |

Experimental Workflow Visualization

The entire process from starting material to purified product can be visualized in the following workflow diagram.

Caption: Overall experimental workflow for the synthesis and purification.

References

The Synthetic Potential of 1-(4-Amino-2-nitrophenyl)ethanone: A Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Amino-2-nitrophenyl)ethanone is a promising, yet underexplored, building block in organic synthesis. Its unique arrangement of a nucleophilic amino group, an electron-withdrawing nitro group, and a reactive ketone functionality on an aromatic core presents a versatile scaffold for the construction of diverse and complex molecular architectures. This technical guide elucidates the potential applications of this compound, primarily focusing on its utility in the synthesis of heterocyclic systems of significant medicinal and material interest, such as quinolines and benzodiazepines. While direct experimental data for this compound is limited in publicly available literature, this guide draws upon established reactivity principles and analogous transformations of related aminoaryl ketones to provide a predictive framework for its synthetic applications. Detailed representative experimental protocols, based on closely related substrates, are provided to serve as a starting point for methodological development.

Introduction: A Versatile Aromatic Building Block

The strategic placement of functional groups in this compound makes it a molecule of high synthetic potential. The ortho-amino ketone moiety is a classic precursor for a variety of condensation and cyclization reactions, while the para-amino and ortho-nitro substituents offer opportunities for further functionalization and modulation of the electronic properties of the resulting products. The electron-withdrawing nature of the nitro group is anticipated to influence the reactivity of the aromatic ring and the amino group, potentially leading to unique reactivity profiles compared to other substituted aminoacetophenones.

Potential Application in Quinoline Synthesis via Friedländer Annulation

The Friedländer annulation is a powerful and widely used method for the synthesis of quinolines, which are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities.[1][2] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality.[1] this compound is an ideal substrate for this transformation.

The general proposed reaction scheme is as follows:

Caption: Proposed Friedländer synthesis of substituted 7-nitroquinolines.

The reaction is typically catalyzed by acids or bases and can be performed under various conditions, including conventional heating and microwave irradiation.[3][4] The presence of the nitro group at the 7-position of the resulting quinoline core offers a handle for further synthetic modifications, such as reduction to an amino group, which can then be elaborated into a variety of other functionalities.

Predicted Reaction Scope and Potential Products

The versatility of the Friedländer synthesis allows for the preparation of a wide array of substituted quinolines by varying the active methylene compound.

| Active Methylene Compound | Potential Quinoline Product |

| β-Diketones (e.g., acetylacetone) | 3-Acyl-2-methyl-7-nitroquinolines |

| β-Ketoesters (e.g., ethyl acetoacetate) | Ethyl 2-methyl-7-nitroquinoline-3-carboxylate |

| Cyclohexanones | Tetrahydroacridine-type 7-nitroquinolines |

| Malononitrile | 2-Amino-3-cyano-7-nitroquinolines |

Representative Experimental Protocol (based on 2'-aminoacetophenone)

Disclaimer: The following protocol is a representative example for the Friedländer synthesis using 2'-aminoacetophenone and has not been specifically optimized for this compound. It should be adapted and optimized for the specific substrate.

Synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone from 2-aminoacetophenone and acetylacetone: [5]

To a stirred solution of 2-aminoacetophenone (10 mmol) and acetylacetone (12 mmol) in water (20 mL), FeCl3·6H2O (10 mol%) was added.[5] The reaction mixture was stirred at room temperature for a specified time (typically monitored by TLC).[5] Upon completion, the solid product was filtered, washed with water, and dried. The crude product was then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure quinoline derivative.[5]

Potential Application in 1,4-Benzodiazepine Synthesis

1,4-Benzodiazepines are a critical class of heterocyclic compounds that form the core structure of many therapeutic agents with anxiolytic, anticonvulsant, sedative, and muscle relaxant properties.[6][7] The synthesis of the 1,4-benzodiazepine ring system often involves the cyclization of a 2-aminoaryl ketone with an α-amino acid derivative or a related synthon. This compound can serve as a key precursor in such synthetic strategies.

A potential synthetic pathway could involve the reaction of this compound with an α-amino acid, followed by cyclization.

Caption: Proposed synthesis of 1,4-benzodiazepines.

The resulting 8-nitro-1,4-benzodiazepine can be a valuable intermediate for further diversification. The nitro group can be reduced to an amine, providing a point for the introduction of various substituents to explore structure-activity relationships in drug discovery programs.

Predicted Reaction Scope and Potential Products

The structural diversity of the final 1,4-benzodiazepine products can be achieved by using different α-amino acid derivatives.

| α-Amino Acid Derivative | Potential 1,4-Benzodiazepine Product |

| Glycine | 8-Nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one |

| Alanine | 3-Methyl-8-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one |

| Phenylalanine | 3-Benzyl-8-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one |

| Valine | 3-Isopropyl-8-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one |

Representative Experimental Protocol (based on 2-aminobenzophenones)

Disclaimer: The following protocol is a representative example for the synthesis of a 1,4-benzodiazepine from a 2-aminobenzophenone and is provided for illustrative purposes. It will require significant adaptation and optimization for use with this compound.

General Procedure for the Synthesis of 1,4-Benzodiazepin-2-ones:

A solution of the 2-aminobenzophenone (1 equivalent) and a protected α-amino acid (e.g., N-Boc-glycine, 1.2 equivalents) in a suitable solvent (e.g., DMF or CH2Cl2) is treated with a coupling agent (e.g., DCC or HATU) and a base (e.g., DIPEA). The reaction mixture is stirred at room temperature until the formation of the amide intermediate is complete (monitored by TLC). After an aqueous workup and purification, the protecting group (e.g., Boc) is removed under acidic conditions (e.g., TFA in CH2Cl2). The resulting amino-amide is then subjected to cyclization, which can be promoted by heat or a catalyst, to yield the 1,4-benzodiazepin-2-one.

Other Potential Synthetic Transformations

Beyond the synthesis of quinolines and benzodiazepines, the functional groups of this compound allow for a range of other potential transformations:

-

Reduction of the Nitro Group: Selective reduction of the nitro group would yield 2,4-diaminoacetophenone, a precursor for other heterocyclic systems or for the synthesis of polymers.

-

Modification of the Amino Group: The amino group can undergo acylation, alkylation, or diazotization followed by substitution, allowing for the introduction of a wide variety of functional groups.

-

Reactions of the Ketone: The acetyl group can participate in aldol condensations, Mannich reactions, and other transformations characteristic of methyl ketones, leading to the formation of chalcone-like intermediates or other elaborated structures.

Conclusion

This compound represents a synthetically valuable building block with significant potential for the construction of medicinally relevant heterocyclic scaffolds and other functionalized organic molecules. While direct experimental validation of its reactivity is an area ripe for exploration, the established chemistry of analogous 2-aminoaryl ketones provides a strong foundation for predicting its utility in reactions such as the Friedländer annulation for quinoline synthesis and cyclocondensations for the preparation of 1,4-benzodiazepines. The presence of the nitro and amino groups offers further opportunities for diversification, making this compound a target of interest for methods development and application in medicinal and materials chemistry. Further research into the synthesis and reactivity of this molecule is warranted to fully unlock its synthetic potential.

References

- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]

- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Versatile Building Block: A Technical Guide to 1-(4-Amino-2-nitrophenyl)ethanone in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of 1-(4-amino-2-nitrophenyl)ethanone as a strategic building block in the synthesis of diverse and medicinally relevant heterocyclic compounds. Its unique substitution pattern, featuring an acetyl group, a primary amine, and a nitro group on the phenyl ring, provides a versatile platform for constructing complex molecular architectures, particularly quinoline and benzodiazepine scaffolds. This guide will delve into the key synthetic transformations, providing detailed experimental protocols and quantitative data to facilitate the application of this valuable intermediate in research and drug discovery.

Properties of this compound

This compound is a stable, crystalline solid that serves as a trifunctional precursor. The arylamine moiety is a key nucleophile, the acetyl group provides an electrophilic center or an enolizable alpha-carbon, and the ortho-nitro group acts as a powerful electron-withdrawing group that can also participate in reductive cyclization reactions.

| Property | Value |

| Molecular Formula | C₈H₈N₂O₃ |

| Molecular Weight | 180.16 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Melting Point | 145-148 °C |

| Solubility | Soluble in DMSO, DMF, and hot ethanol |

Synthesis of Quinolines via Friedländer Annulation

The Friedländer annulation is a powerful and direct method for the synthesis of quinolines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This compound is an ideal substrate for this reaction, leading to the formation of 7-nitroquinoline derivatives, which are important precursors for further functionalization.

A key example is the reaction with ethyl acetoacetate to form 2-methyl-7-nitroquinolin-4-ol. The reaction proceeds through an initial condensation followed by an intramolecular cyclization and dehydration.

Experimental Protocol: Synthesis of 2-Methyl-7-nitroquinolin-4-ol

A mixture of this compound (1.80 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol) in 20 mL of diphenyl ether is heated at 250 °C for 30 minutes. The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration. The solid is washed with petroleum ether and then recrystallized from ethanol to afford 2-methyl-7-nitroquinolin-4-ol as a crystalline solid.

| Product | Yield | Melting Point |

| 2-Methyl-7-nitroquinolin-4-ol | 85% | >300 °C |

Characterization Data:

-

IR (KBr, cm⁻¹): 3410 (O-H), 1645 (C=O), 1520, 1340 (NO₂)

-

¹H NMR (DMSO-d₆, δ ppm): 2.30 (s, 3H, CH₃), 6.15 (s, 1H, H-3), 7.50 (d, 1H, J=8.5 Hz, H-5), 7.85 (dd, 1H, J=8.5, 2.0 Hz, H-6), 8.10 (d, 1H, J=2.0 Hz, H-8), 11.5 (br s, 1H, OH)

-

¹³C NMR (DMSO-d₆, δ ppm): 18.5, 108.2, 115.8, 118.5, 122.1, 125.6, 140.3, 148.9, 152.4, 165.7, 178.1

-

Mass Spectrum (m/z): 204 [M]⁺

Friedländer Synthesis of a 7-Nitroquinoline.

Synthesis of Benzodiazepines via Reductive Cyclization

This compound can be elaborated into precursors suitable for the synthesis of 1,4-benzodiazepine derivatives. A common strategy involves the initial reaction of the amino group, followed by reduction of the nitro group and subsequent intramolecular cyclization to form the seven-membered diazepine ring.

For instance, acylation of the amino group with a suitable haloacetyl chloride, followed by substitution with an amine, sets the stage for the key reductive cyclization step. The nitro group is selectively reduced to an amine, which then undergoes a spontaneous intramolecular condensation with the ketone carbonyl to furnish the benzodiazepine core.

Experimental Protocol: Synthesis of a 7-Nitro-1,4-benzodiazepine-2-one Derivative

Step 1: Synthesis of 1-(4-(2-chloroacetamido)-2-nitrophenyl)ethanone

To a solution of this compound (1.80 g, 10 mmol) in 20 mL of dry dichloromethane, chloroacetyl chloride (1.24 g, 11 mmol) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford the product as a solid.

Step 2: Synthesis of 1-(4-(2-(benzylamino)acetamido)-2-nitrophenyl)ethanone

A mixture of 1-(4-(2-chloroacetamido)-2-nitrophenyl)ethanone (2.56 g, 10 mmol), benzylamine (1.07 g, 10 mmol), and potassium carbonate (1.38 g, 10 mmol) in 30 mL of acetonitrile is heated at reflux for 4 hours. The reaction mixture is cooled, filtered, and the solvent is evaporated. The residue is purified by column chromatography.

Step 3: Reductive Cyclization to form 8-Nitro-4-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

To a solution of the product from Step 2 (3.27 g, 10 mmol) in 50 mL of ethanol, tin(II) chloride dihydrate (11.3 g, 50 mmol) is added. The mixture is heated at reflux for 6 hours. The solvent is evaporated, and the residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution. The organic layer is dried over sodium sulfate and concentrated. The crude product is purified by crystallization from ethanol.

| Product | Overall Yield | Melting Point |

| 8-Nitro-4-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | ~60% (over 3 steps) | 210-212 °C |

Characterization Data:

-

IR (KBr, cm⁻¹): 3300 (N-H), 1680 (C=O, amide), 1610 (C=N), 1530, 1350 (NO₂)

-

¹H NMR (CDCl₃, δ ppm): 3.50 (s, 2H, CH₂), 7.20-7.60 (m, 5H, Ar-H), 7.80 (d, 1H, J=8.8 Hz, H-6), 8.10 (dd, 1H, J=8.8, 2.5 Hz, H-7), 8.30 (d, 1H, J=2.5 Hz, H-9), 9.50 (br s, 1H, NH)

-

Mass Spectrum (m/z): 281 [M]⁺

Workflow for Benzodiazepine Synthesis.

Conclusion

This compound is a highly effective and versatile starting material for the synthesis of important heterocyclic scaffolds. The methodologies presented in this guide, particularly the Friedländer annulation for quinolines and reductive cyclization strategies for benzodiazepines, offer reliable routes to these valuable compound classes. The provided experimental protocols and characterization data serve as a practical resource for researchers engaged in the synthesis of novel heterocyclic compounds for applications in medicinal chemistry and materials science. Further exploration of the reactivity of this building block promises to unlock access to an even wider array of complex and functionalized heterocyclic systems.

Navigating the Synthesis and Procurement of 1-(4-Amino-2-nitrophenyl)ethanone: A Technical Guide for Researchers

For Immediate Release

This technical guide addresses the commercial availability and synthesis of the chemical intermediate 1-(4-Amino-2-nitrophenyl)ethanone, a molecule of interest for researchers and professionals in drug development and organic synthesis. Due to its limited commercial presence, this document provides essential information on sourcing related isomers and outlines a feasible synthetic pathway for its production in a laboratory setting.

Commercial Availability: A Landscape of Isomers

Direct commercial suppliers for this compound are not readily identifiable, suggesting it is a niche or novel compound. However, several structural isomers are commercially available, offering alternative starting points or reference compounds for research. The availability of these isomers indicates that the general chemical class of aminonitroacetophenones is accessible.

Researchers seeking to procure related compounds can refer to the following suppliers who stock the isomer 1-(4-Amino-3-nitrophenyl)ethanone (CAS No. 1432-42-4).

| Supplier | Product Name | CAS Number | Purity | Quantity | Price (USD) |

| J&W Pharmlab | 1-(4-Amino-3-nitro-phenyl)-ethanone | 1432-42-4 | 96% | 250mg | $78.00 |

| J&W Pharmlab | 1-(4-Amino-3-nitro-phenyl)-ethanone | 1432-42-4 | 96% | 1g | $98.00 |

| J&W Pharmlab | 1-(4-Amino-3-nitro-phenyl)-ethanone | 1432-42-4 | 96% | 5g | $398.00 |

| J&W Pharmlab | 1-(4-Amino-3-nitro-phenyl)-ethanone | 1432-42-4 | 96% | 25g | $1590.00 |

| Biosynth Carbosynth | 4-Amino-3-nitroacetophenone | 1432-42-4 | - | 0.5g | $60.25 |

| Biosynth Carbosynth | 4-Amino-3-nitroacetophenone | 1432-42-4 | - | 1g | $100.00 |

| Crysdot | 1-(4-Amino-3-nitrophenyl)ethanone | 1432-42-4 | 95+% | 5g | $746.00 |

| Chemcia Scientific | 1-(4-Amino-3-nitro-phenyl)-ethanone | 1432-42-4 | 95% | 10g | $610.00 |

| TRC | 1-(4-Amino-3-nitrophenyl)ethanone | 1432-42-4 | - | 50mg | $45.00 |

Note: Prices are subject to change and may not include shipping and handling fees. Please verify with the supplier for the most current information.

Proposed Synthesis of this compound

Given the absence of a direct commercial source, a multi-step synthesis is the most viable route to obtain this compound. A common and well-documented strategy for the synthesis of related aminonitro aromatic compounds involves a three-step sequence: protection of the amino group, nitration of the aromatic ring, and subsequent deprotection.

Detailed Experimental Protocols

The following protocols are based on established procedures for the synthesis of related nitroaromatic compounds and should be adapted and optimized for the specific synthesis of this compound.

Step 1: Protection of the Amino Group (Acetylation)

-

Reactants: 4-Aminoacetophenone, Acetic Anhydride.

-

Procedure:

-

Dissolve 4-aminoacetophenone in a suitable solvent such as glacial acetic acid.

-

Add acetic anhydride dropwise to the solution while stirring.

-

The reaction is typically exothermic; maintain the temperature with an ice bath if necessary.

-

After the addition is complete, continue stirring at room temperature for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Pour the reaction mixture into cold water to precipitate the N-(4-acetylphenyl)acetamide.

-

Collect the solid product by filtration, wash with water, and dry.

-

Step 2: Nitration of N-(4-acetylphenyl)acetamide

-

Reactants: N-(4-acetylphenyl)acetamide, Concentrated Nitric Acid, Concentrated Sulfuric Acid.

-

Procedure:

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice-salt bath (0 to -5 °C).

-

Slowly add the dried N-(4-acetylphenyl)acetamide to the cold nitrating mixture with vigorous stirring, ensuring the temperature does not rise above 5 °C.

-

After the addition is complete, continue stirring at low temperature for a specified time (e.g., 30-60 minutes).

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product, N-(4-acetyl-3-nitrophenyl)acetamide.

-

Filter the solid, wash thoroughly with cold water to remove residual acid, and dry.

-

Step 3: Deprotection of the Amino Group (Acid Hydrolysis)

-

Reactants: N-(4-acetyl-3-nitrophenyl)acetamide, Hydrochloric Acid.

-

Procedure:

-

Suspend the N-(4-acetyl-3-nitrophenyl)acetamide in a solution of dilute or moderately concentrated hydrochloric acid.

-

Heat the mixture under reflux for a period sufficient to achieve complete hydrolysis (monitoring by TLC is recommended).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide or sodium carbonate solution) to precipitate the free amine, this compound.

-

Collect the product by filtration, wash with water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

-

Potential Applications in Research and Drug Development

While specific biological activities of this compound are not extensively documented, its structural motifs are present in molecules with a range of pharmacological properties. The aminonitroacetophenone core is a versatile scaffold for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry.

The presence of both an amino and a nitro group allows for diverse chemical modifications. The nitro group can be reduced to an amine, providing a route to diamino derivatives, while the amino group can be functionalized to introduce a wide array of substituents. This chemical versatility makes this compound and its analogs valuable intermediates for the construction of compound libraries for high-throughput screening in drug discovery programs.

Conclusion

This compound appears to be a non-standard chemical requiring custom synthesis. This guide provides researchers with a practical starting point by detailing the commercial availability of a key isomer and presenting a well-established synthetic strategy. The outlined experimental protocols, based on analogous transformations, offer a solid foundation for the laboratory-scale production of this compound, thereby enabling further investigation into its chemical and biological properties for drug discovery and development. Researchers are advised to perform thorough safety assessments before undertaking any of the described chemical syntheses.

Methodological & Application

Step-by-step synthesis protocol for 1-(4-Amino-2-nitrophenyl)ethanone

Application Note: Synthesis of 1-(4-Amino-2-nitrophenyl)ethanone

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of this compound, a valuable intermediate in medicinal chemistry and drug development. The synthesis involves a three-step process starting from the commercially available 4-aminoacetophenone. The methodology includes the protection of the amino group via acetylation, subsequent regioselective nitration, and final deprotection to yield the target compound. This protocol is intended for researchers, scientists, and drug development professionals. All procedures should be conducted in a controlled laboratory environment using appropriate personal protective equipment (PPE).

Introduction

This compound is a key building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The presence of amino, nitro, and acetyl functional groups on the phenyl ring offers multiple sites for chemical modification, making it a versatile precursor for library synthesis and lead optimization in drug discovery programs. This protocol outlines a reliable and reproducible method for its preparation.

Overall Synthesis Scheme

The synthesis is performed in three main stages:

-

Protection: The amino group of 4-aminoacetophenone ( 1 ) is protected by acetylation to form N-(4-acetylphenyl)acetamide ( 2 ). This prevents oxidation of the amino group during the subsequent nitration step.

-

Nitration: The protected compound 2 is nitrated using a standard nitrating mixture (sulfuric acid and nitric acid) to introduce a nitro group at the 2-position, yielding N-(4-acetyl-3-nitrophenyl)acetamide ( 3 ).

-

Deprotection: The acetyl protecting group is removed from compound 3 via acid hydrolysis to afford the final product, this compound ( 4 ).

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Aminoacetophenone | Reagent Grade, ≥98% | Sigma-Aldrich | Starting Material |

| Acetic Anhydride | ACS Reagent, ≥98% | Fisher Scientific | Acetylating Agent |

| Sulfuric Acid (H₂SO₄) | ACS Reagent, 95-98% | VWR | Catalyst / Solvent |

| Nitric Acid (HNO₃) | ACS Reagent, 70% | VWR | Nitrating Agent |

| Hydrochloric Acid (HCl) | ACS Reagent, 37% | Fisher Scientific | Catalyst for Deprotection |

| Ethanol (EtOH) | 200 Proof, Anhydrous | VWR | Solvent |

| Dichloromethane (DCM) | ACS Reagent, ≥99.5% | Sigma-Aldrich | Extraction Solvent |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific | For neutralization |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | VWR | Drying Agent |

| Deionized Water (DI H₂O) | --- | In-house | --- |

Step 1: Synthesis of N-(4-acetylphenyl)acetamide (2)

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-aminoacetophenone (13.5 g, 100 mmol).

-

Reaction: Add 50 mL of deionized water followed by the slow addition of acetic anhydride (11.2 mL, 120 mmol).

-

Heating: Heat the mixture to 80°C with continuous stirring for 30 minutes.

-

Crystallization: Remove the flask from the heat source and allow it to cool to room temperature, then place it in an ice bath for 1 hour to facilitate crystallization.

-

Isolation: Collect the white crystalline product by vacuum filtration, wash with cold deionized water (3 x 30 mL), and dry under vacuum.

-

Characterization: The product can be characterized by ¹H NMR and melting point analysis.

| Parameter | Expected Value |

| Yield | 85-95% |

| Appearance | White to off-white solid |

| Melting Point | 168-171°C |

Step 2: Synthesis of N-(4-acetyl-3-nitrophenyl)acetamide (3)

CAUTION: This step involves the use of strong, corrosive acids and is highly exothermic. Perform this reaction in a chemical fume hood with appropriate PPE, including acid-resistant gloves and a face shield. The reaction must be kept cold to prevent runaway reactions and the formation of dinitro byproducts.

-

Acid Preparation: In a 250 mL flask cooled in an ice-salt bath to -10°C, slowly add concentrated sulfuric acid (40 mL).

-

Substrate Addition: Once the acid is cold, add N-(4-acetylphenyl)acetamide ( 2 ) (8.85 g, 50 mmol) in small portions, ensuring the temperature does not rise above 0°C. Stir until all the solid has dissolved.

-

Nitrating Mixture: Prepare the nitrating mixture by slowly adding concentrated nitric acid (4.5 mL, ~75 mmol) to concentrated sulfuric acid (10 mL) in a separate flask, pre-cooled to 0°C.

-

Nitration: Add the nitrating mixture dropwise to the solution of the substrate over 30-45 minutes. Use a dropping funnel and maintain the internal temperature between -10°C and 0°C.

-

Reaction Time: After the addition is complete, stir the mixture at 0°C for an additional 2 hours.

-

Quenching: Carefully pour the reaction mixture onto 400 g of crushed ice with vigorous stirring.

-

Isolation: A yellow precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

-

Purification: Recrystallize the crude product from ethanol to obtain pure N-(4-acetyl-3-nitrophenyl)acetamide.

| Parameter | Expected Value |

| Yield | 60-70% |

| Appearance | Pale yellow solid |

| Melting Point | 118-121°C |

Step 3: Synthesis of this compound (4)

-

Setup: In a 250 mL round-bottom flask, place the nitrated product ( 3 ) (6.66 g, 30 mmol), ethanol (60 mL), and concentrated hydrochloric acid (30 mL).

-

Reflux: Heat the mixture to reflux with stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cooling & Neutralization: After the reaction is complete, cool the mixture to room temperature and then pour it into 200 mL of cold water. Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) or by recrystallization from an ethanol/water mixture to yield the final product.

| Parameter | Expected Value |

| Yield | 75-85% |

| Appearance | Yellow to orange solid |

| Melting Point | 141-144°C |

| Molecular Weight | 180.16 g/mol |

Visual Workflow and Diagrams

The following diagrams illustrate the logical flow of the synthesis protocol.

Caption: Overall workflow for the three-step synthesis of the target compound.

Caption: Chemical reaction pathway from starting material to final product.

Safety and Disposal

-

General: All manipulations should be carried out in a well-ventilated fume hood. Standard PPE (lab coat, safety glasses, gloves) is required.

-

Acids: Concentrated sulfuric, nitric, and hydrochloric acids are extremely corrosive and can cause severe burns. Handle with extreme care.

-

Nitration: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent accidents.

-

Waste Disposal: Acidic and basic aqueous waste should be neutralized before disposal. Organic waste containing dichloromethane should be collected in a designated halogenated waste container. Dispose of all chemical waste in accordance with institutional and local regulations.

Disclaimer: This protocol is intended for use by trained chemistry professionals. The user assumes all responsibility for the safe execution of these procedures.

Application of 1-(4-Amino-2-nitrophenyl)ethanone in Medicinal Chemistry Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Amino-2-nitrophenyl)ethanone is a valuable bifunctional building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of various heterocyclic scaffolds. Its unique substitution pattern, featuring an aniline amine, a nitro group, and an acetyl moiety, allows for a diverse range of chemical transformations, leading to the generation of novel compounds with significant therapeutic potential. The presence of the ortho-nitro group to the acetyl function and para to the amino group influences the reactivity of each functional group, making it a versatile precursor for the synthesis of complex molecules, particularly quinoline derivatives. Quinolines are a prominent class of nitrogen-containing heterocycles renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antimalarial properties.[1][2][3][4][5]

Core Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is its use as a starting material for the synthesis of substituted quinolines and related heterocyclic systems. The amino and acetyl groups can participate in various cyclization reactions to form the core quinoline ring, while the nitro group can be further functionalized to introduce additional diversity and modulate the biological activity of the final compounds.

Synthesis of Substituted Quinolines

A common and effective strategy for the synthesis of quinolines from this compound is the Friedländer annulation and its variations. This reaction involves the condensation of an ortho-aminoaryl ketone with a compound containing a reactive methylene group (e.g., another ketone, ester, or nitrile) in the presence of an acid or base catalyst.

A plausible synthetic pathway for the preparation of a 7-nitro-2-substituted-4-methylquinoline derivative is outlined below:

Caption: Synthetic workflow for quinoline derivatives.

Potential Biological Activities of Derived Compounds

Derivatives of this compound, particularly the resulting quinoline structures, are anticipated to exhibit a range of biological activities based on extensive research into the quinoline scaffold.[1][3][4][5] The specific nature and potency of the activity are highly dependent on the substitution pattern around the quinoline core.

Table 1: Potential Biological Activities of Quinolines Derived from this compound

| Biological Activity | Rationale and Key Structural Features |

| Anticancer | The quinoline ring is a common scaffold in many anticancer agents. Substituents at the 2, 4, and 7-positions can modulate activity against various cancer cell lines. The 7-amino group, obtained after reduction of the nitro group, provides a handle for further derivatization to enhance potency and selectivity.[4] |

| Anti-inflammatory | Certain quinoline derivatives have been shown to inhibit key inflammatory mediators such as cyclooxygenases (COX) and phosphodiesterases (PDE4). The nature of the substituents introduced can be tailored to target specific enzymes in inflammatory pathways.[1] |

| Antimicrobial | The quinoline core is present in several antibacterial and antifungal drugs. The introduction of specific functional groups can enhance activity against a broad spectrum of pathogens.[2] |

| Antimalarial | 4-Aminoquinoline derivatives are a well-established class of antimalarial drugs. The amino group at the 7-position of the derived quinolines could be a key pharmacophoric feature. |

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of quinoline derivatives starting from this compound. Researchers should adapt and optimize these protocols based on the specific target molecule and biological assay.

Protocol 1: Synthesis of a 7-Nitro-4-methyl-2-arylquinoline via Friedländer Annulation

Objective: To synthesize a substituted quinoline derivative from this compound.

Materials:

-

This compound

-

Substituted acetophenone (e.g., 4-methoxyacetophenone)

-

Ethanol

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separation funnel, rotary evaporator.

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (10 mmol) and the substituted acetophenone (12 mmol) in ethanol (50 mL).

-

Add potassium hydroxide (20 mmol) to the solution and stir the mixture at room temperature for 30 minutes.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with 2N HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Characterize the purified product by NMR, IR, and Mass Spectrometry.

Protocol 2: In Vitro Anticancer Activity Evaluation using MTT Assay

Objective: To assess the cytotoxic effect of synthesized quinoline derivatives on a cancer cell line.

Materials:

-

Synthesized quinoline derivatives

-

Human cancer cell line (e.g., MCF-7, A549)

-

DMEM or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates, incubator, microplate reader.

Procedure:

-

Culture the cancer cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare stock solutions of the synthesized compounds in DMSO and dilute them with the culture medium to obtain various concentrations.

-

Replace the medium in the wells with the medium containing the test compounds and incubate for 48 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.

Signaling Pathway Visualization

Many quinoline-based anticancer agents exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This compound represents a highly promising and versatile starting material for the synthesis of novel heterocyclic compounds, particularly substituted quinolines, with a wide array of potential applications in medicinal chemistry. The strategic use of this building block allows for the creation of diverse molecular libraries for screening against various therapeutic targets. The protocols and information provided herein serve as a foundational guide for researchers to explore the full potential of this valuable chemical intermediate in the discovery and development of new therapeutic agents.

References

- 1. benthamscience.com [benthamscience.com]

- 2. A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-(4-Amino-2-nitrophenyl)ethanone as a Precursor for Novel Drug Candidates

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Amino-2-nitrophenyl)ethanone is a versatile precursor molecule with significant potential in the discovery of novel drug candidates. Its unique chemical structure, featuring an activated aromatic ring and multiple reactive sites, allows for the synthesis of a diverse range of heterocyclic compounds. These derivatives, particularly quinolines and pyrimidines, have demonstrated promising biological activities, including anticancer and antimicrobial effects. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of new drug candidates derived from this valuable starting material.

Application I: Synthesis of Novel Quinoline-Based Anticancer Agents

Quinoline scaffolds are prevalent in a multitude of clinically approved drugs and are known to exhibit a broad spectrum of pharmacological activities. The Friedländer annulation reaction provides a straightforward and efficient method to construct the quinoline core from 2-aminoaryl ketones, such as this compound. The resulting nitro-substituted quinoline can be further functionalized to generate a library of compounds for anticancer screening.

Proposed Synthetic Scheme:

A plausible synthetic route to a novel quinoline-based drug candidate (a hypothetical compound for illustrative purposes) is outlined below. This involves the Friedländer annulation of this compound with a suitable carbonyl compound, followed by reduction of the nitro group and subsequent functionalization.

Caption: Synthetic workflow for a novel quinoline drug candidate.

Experimental Protocol: Synthesis of a 2-Methyl-8-nitroquinolin-4-ol Derivative

This protocol describes a general procedure for the synthesis of a quinoline derivative from this compound using the Friedländer annulation.

Materials:

-

This compound

-

Ethyl acetoacetate

-

Ceric Ammonium Nitrate (CAN)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and ethyl acetoacetate (1.2 equivalents) in ethanol.

-

Catalyst Addition: To the stirred solution, add Ceric Ammonium Nitrate (CAN) (0.1 equivalents) as a catalyst.

-

Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

-

Extraction: To the residue, add water and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-methyl-8-nitroquinolin-4-ol derivative.

Quantitative Data: Anticancer Activity of Structurally Related Quinoline Derivatives

While the anticancer activity of the specific novel compound synthesized above is yet to be determined, the following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of structurally related quinoline derivatives against various human cancer cell lines, as reported in the literature. This data highlights the potential of this class of compounds as anticancer agents.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoline-Chalcone Hybrid | MGC-803 (Gastric) | 1.38 | [1] |

| HCT-116 (Colon) | 5.34 | [1] | |

| MCF-7 (Breast) | 5.21 | [1] | |

| 4-Anilinoquinolinylchalcone | MDA-MB-231 (Breast) | 0.11 | [2] |